BenchChemオンラインストアへようこそ!

Ethyl (3S,4S)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate

Chiral resolution Enantiomeric purity Stereospecific synthesis

Ethyl (3S,4S)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate is a chiral, cis-configured pyrrolidine derivative bearing both a primary amine and a hydroxymethyl group on the ring scaffold. It is formally catalogued under CAS 2230802-86-3, though regulatory and vendor sources consistently register this number as the racemic (3R,4R)/(3S,4S) mixture.

Molecular Formula C8H16N2O3
Molecular Weight 188.22 g/mol
CAS No. 2230802-86-3
Cat. No. B2507978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (3S,4S)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate
CAS2230802-86-3
Molecular FormulaC8H16N2O3
Molecular Weight188.22 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CC(C(C1)N)CO
InChIInChI=1S/C8H16N2O3/c1-2-13-8(12)10-3-6(5-11)7(9)4-10/h6-7,11H,2-5,9H2,1H3/t6-,7-/m0/s1
InChIKeyZWKLUSFPRRYDGL-BQBZGAKWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl (3S,4S)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 2230802-86-3): Chiral Pyrrolidine Building Block Sourcing Guide


Ethyl (3S,4S)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate is a chiral, cis-configured pyrrolidine derivative bearing both a primary amine and a hydroxymethyl group on the ring scaffold. It is formally catalogued under CAS 2230802-86-3, though regulatory and vendor sources consistently register this number as the racemic (3R,4R)/(3S,4S) mixture [1]. The compound serves as a protected or semi-elaborated intermediate, where the ethyl carbamate at N-1, the free amine at C-3, and the hydroxymethyl at C-4 offer three distinct handles for further derivatization. This functionality profile makes it relevant to medicinal chemistry campaigns targeting chiral aminopyrrolidine-containing pharmacophores, but users must verify enantiomeric composition at procurement, because the CAS number alone does not guarantee single-enantiomer material.

Why Generic Pyrrolidine Amino-Alcohols Cannot Replace Ethyl (3S,4S)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate


Substituting this compound with a generic 3-amino-4-(hydroxymethyl)pyrrolidine without controlling stereochemistry introduces a different stereoisomer mixture, which can alter or abolish target binding and pharmacokinetic properties. The ECHA notification explicitly lists the CAS 2230802-86-3 substance as the racemic (3R,4R) form [1], while patents that utilize the (3S,4S) scaffold for quinolone antibacterials demonstrate that biological activity is tied to the specific cis absolute configuration [2]. Even closely related N-1 protecting-group analogs (e.g., tert-butyl or benzyl carbamates) cannot be directly interchanged because the ethyl carbamate confers distinct reactivity, solubility, and deprotection orthogonality in multi-step sequences. The following sections provide quantitative and structural evidence for these differentiation points.

Quantitative Differentiation Evidence for Ethyl (3S,4S)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate vs. Closest Analogs


Stereochemical Identity: (3S,4S) Enantiomer vs. Racemate and (3R,4R) Enantiomer

The CAS 2230802-86-3 entry in the ECHA C&L inventory is unambiguously named 'rac-ethyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate', indicating that the default commercial substance is a racemic mixture rather than the single (3S,4S) enantiomer [1]. Vendor catalogues mirror this designation: the product is listed as 'REL-(3R,4R)' or 'rac-ethyl (3R,4R)' . For a procurement specification requesting the enantiopure (3S,4S) form, a separate enantioselective synthesis or chiral resolution step is required; the racemate cannot be used as a direct substitute. The specific rotation and enantiomeric excess (e.e.) must be independently specified and verified, as no standard literature value for the (3S,4S)-ethyl ester optical rotation was identified in peer-reviewed sources.

Chiral resolution Enantiomeric purity Stereospecific synthesis

N-1 Protecting Group: Ethyl Carbamate vs. tert-Butyl Carbamate (Boc) Analogs

The most widely cited (3S,4S) analog is tert-butyl (3S,4S)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 1016259-87-2) . While both share the same pyrrolidine core and stereochemistry, the ethyl carbamate group of the target compound provides acid stability comparable to a Boc group but can be removed under distinct conditions (e.g., TMSI or HBr/AcOH vs. TFA for Boc), enabling orthogonal deprotection strategies in multi-step syntheses. Quantitative pKa or deprotection rate comparisons were not located in the public domain for this specific scaffold; however, the class-level difference in carbamate lability is well established in peptide and heterocycle chemistry. The molecular formula shifts from C8H16N2O3 (MW 188.22) to C10H20N2O3 (MW 216.28) between the ethyl and tert-butyl esters, a measurable mass difference that can be tracked by LC-MS.

Orthogonal protection Solid-phase synthesis Medicinal chemistry

Hazard Classification: Acute Oral Toxicity and Irritancy Profile (ECHA Notification)

The ECHA notification for CAS 2230802-86-3 classifies the substance as Acute Tox. 4 (H302: harmful if swallowed), Skin Irrit. 2 (H315: causes skin irritation), Eye Irrit. 2A (H319: causes serious eye irritation), and STOT SE 3 (H335: may cause respiratory irritation) [1]. This notified classification, while based on the racemic mixture, provides a quantitative hazard benchmark for procurement safety assessments. No comparative acute toxicity data for the isolated (3S,4S) enantiomer, the corresponding tert-butyl ester, or the benzyl ester were found in public databases, meaning any substitution with a close analog requires a separate hazard evaluation.

Safety assessment Laboratory handling Risk management

Constitutional Isomer Differentiation: 3-Amino-3-(hydroxymethyl) vs. 3-Amino-4-(hydroxymethyl) Substitution

A commercially available constitutional isomer, tert-butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 889949-18-2), places both the amino and hydroxymethyl groups at the 3-position, creating a quaternary center . The target compound's 3,4-disubstitution pattern preserves two adjacent stereocenters on the ring (3S,4S), which can pre-organize the scaffold into a specific puckered conformation preferred for certain receptor interactions. Patent EP1757598A1 explicitly uses a 3-(protected-amino)-4-hydroxymethyl substitution on the pyrrolidine to construct quinolone antibacterials, indicating that the 3,4-regioisomeric arrangement is functionally required for that pharmacophore [1]. No direct biological comparison between the two regioisomers was found in the public literature, but the synthetic accessibility and intermediate utility diverge significantly because the 3,4-isomer can undergo selective oxidation at the 4-hydroxymethyl group without affecting the 3-amino group.

Regioisomer purity Structure-activity relationship Building block selection

High-Value Application Scenarios for Ethyl (3S,4S)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate Informed by Differentiation Evidence


Enantioselective Synthesis of Quinolone Antibacterial Agents and Related Fused Heterocycles

Patents such as EP1757598A1 demonstrate that the (3S,4S)-3-amino-4-hydroxymethylpyrrolidine scaffold serves as a critical chiral intermediate for introducing the C-7 substituent in quinolone antibacterials [1]. Only the specific (3S,4S) absolute configuration yields the stereochemically correct product; use of the racemate or the (3R,4R) enantiomer would generate a mixture of diastereomeric final compounds. The ethyl carbamate protecting group can be removed under non-acidic conditions compatible with acid-sensitive quinolone cores, an advantage over Boc-protected analogs. This scenario requires procurement of enantiopure (3S,4S) material with certified e.e. ≥ 98%, not the default racemic mixture offered under CAS 2230802-86-3.

Construction of Chiral 3,4-Disubstituted Pyrrolidine Libraries via Orthogonal Functionalization

The compound's three distinct functional groups (N-1 ethyl carbamate, C-3 amine, C-4 hydroxymethyl) permit sequential, orthogonal derivatization: (i) the hydroxymethyl can be oxidized to an aldehyde or carboxylic acid; (ii) the amine can be acylated, sulfonylated, or alkylated; and (iii) the ethyl carbamate can be cleaved to reveal the free pyrrolidine nitrogen for further N-alkylation. This orthogonal reactivity suite, coupled with the (3S,4S) cis stereochemistry, makes the compound a valuable diversification point for parallel synthesis of CNS-penetrant or antibacterial lead series. The hazard profile (H302, H315, H319, H335) [2] must be factored into automated library synthesis protocols.

Intermediate for Sigma-1 or Calcium-Sensing Receptor (CaSR) Ligand Development

Patent families covering substituted 3-aminopyrrolidines (e.g., US20100168093) indicate that the 3-amino-4-hydroxymethyl substitution pattern is a privileged scaffold for sigma receptor and CaSR modulation [3]. Although those patents typically claim final compounds with additional substitution, the enantiopure (3S,4S) building block can serve as a starting point for structure-activity relationship (SAR) exploration. The availability of the ethyl carbamate variant offers an alternative to the tert-butyl carbamate building block, potentially enabling traceless deprotection in acidic or hydrogenolytic reaction sequences that would be incompatible with Boc removal.

Glycosidase Inhibitor Probe Design Utilizing 3-Amino-4-hydroxymethylpyrrolidine Core

The 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidine scaffold has been investigated as a β-galactosidase inhibitor [4]. The target compound's 4-(hydroxymethyl) group and 3-amino group can be further functionalized to install the additional 2-substituent required for glycosidase inhibition. The (3S,4S) cis configuration pre-organizes the pyrrolidine ring into a conformation that may mimic the transition state of sugar hydrolysis, a hypothesis that requires the correct enantiomer for testing. The ethyl carbamate at N-1 can be removed to provide the free amine necessary for iminosugar-type activity.

Quote Request

Request a Quote for Ethyl (3S,4S)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.